Ibuprofen piconol
Overview
Description
Ibuprofen piconol is a compound that combines the well-known nonsteroidal anti-inflammatory drug (NSAID) ibuprofen with piconol, a compound added to improve drug delivery and efficacy. This unique combination is designed to optimize the therapeutic effects of ibuprofen while minimizing its side effects. This compound primarily targets cyclooxygenase enzymes, particularly cyclooxygenase-1 and cyclooxygenase-2, which play significant roles in the inflammation and pain pathways .
Mechanism of Action
Target of Action
Ibuprofen piconol, like ibuprofen, is a non-selective inhibitor of cyclooxygenase . The primary targets of this compound are the enzymes PTGS1 (COX1) and PTGS2 (COX2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in mediating inflammation, pain, fever, and swelling .
Mode of Action
The mode of action of this compound involves its interaction with the COX enzymes. It inhibits these enzymes, thereby reducing the synthesis of prostaglandins . This leads to a decrease in inflammation, pain, fever, and swelling . Additionally, ibuprofen has been suggested to have other anti-inflammatory properties due to modulation of leucocyte activity, reduced cytokine production, inhibition of free radicals, and signaling transduction .
Biochemical Pathways
The inhibition of the COX enzymes by this compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins. By inhibiting the COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating symptoms of inflammation, pain, fever, and swelling .
Pharmacokinetics
It is known that ibuprofen, the active form of this compound, is highly protein-bound in the blood, which means the kidneys’ excretion of unchanged drug is minimal . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The result of this compound’s action at the molecular and cellular level is a reduction in the production of prostaglandins due to the inhibition of the COX enzymes . This leads to a decrease in inflammation, pain, fever, and swelling .
Action Environment
Studies on ibuprofen suggest that environmental factors such as light and heat can influence the degradation and stability of the compound . More research is needed to understand how environmental factors influence the action, efficacy, and stability of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ibuprofen piconol can be synthesized through various methods. One common method involves the preparation of ibuprofen acid chloride using thionyl chloride, followed by treatment with pyridine-2-methanol to furnish this compound . Another method involves the direct condensation of ibuprofen and pyridine-2-methanol in the presence of catalysts like clay and ion-exchange resin, which improves atom economy . Additionally, green synthesis methods have been developed to avoid the use of toxic halogenating agents and to minimize environmental pollution .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to maximize yield and minimize waste. The green synthesis method, which avoids the use of harmful reagents and allows for the recycling of solvents and dehydration condensation agents, is particularly advantageous for industrial production .
Chemical Reactions Analysis
Types of Reactions
Ibuprofen piconol undergoes various chemical reactions, including:
Esterification: The formation of this compound itself is an esterification reaction between ibuprofen and pyridine-2-methanol.
Hydrolysis: This compound can undergo hydrolysis to yield ibuprofen and pyridine-2-methanol under acidic or basic conditions.
Common Reagents and Conditions
Esterification: Thionyl chloride, pyridine-2-methanol, and catalysts like clay and ion-exchange resin.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Esterification: This compound.
Hydrolysis: Ibuprofen and pyridine-2-methanol.
Scientific Research Applications
Ibuprofen piconol has shown great promise in various scientific research applications, including:
Comparison with Similar Compounds
Ibuprofen piconol is unique due to its combination of ibuprofen and piconol, which enhances drug delivery and efficacy. Similar compounds include:
Ibuprofen: A widely used NSAID that targets cyclooxygenase enzymes to reduce inflammation and pain.
Flurbiprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Ketoprofen: An NSAID used for its anti-inflammatory and analgesic effects.
This compound stands out due to the addition of piconol, which improves the bioavailability and therapeutic effects of ibuprofen while minimizing side effects .
Properties
IUPAC Name |
pyridin-2-ylmethyl 2-[4-(2-methylpropyl)phenyl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-14(2)12-16-7-9-17(10-8-16)15(3)19(21)22-13-18-6-4-5-11-20-18/h4-11,14-15H,12-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEWLPOYLGNNHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023140 | |
Record name | Ibuprofen piconol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64622-45-3 | |
Record name | Ibuprofen piconol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64622-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ibuprofen piconol [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064622453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ibuprofen piconol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16887 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ibuprofen piconol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-pyridylmethyl 2-(4-isobutylphenyl)propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.054 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IBUPROFEN PICONOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0F91K5U4N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Strategy Settings
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Feasible Synthetic Routes
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